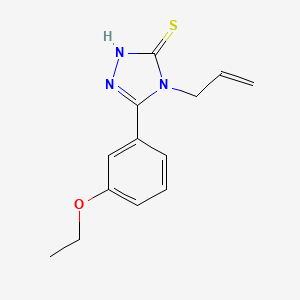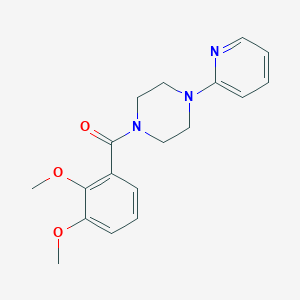![molecular formula C19H19N3O3 B5707244 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis in cancer cells. It may also act by disrupting the cell membrane of fungal and bacterial cells, leading to cell death.
Biochemical and Physiological Effects
In addition to its antitumor, antifungal, and antibacterial activities, 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, the compound has been shown to be relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's activity. Additionally, the compound has not yet been extensively tested in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One direction is to further investigate the compound's antitumor activity and potential use in cancer treatment. Another direction is to explore the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects, particularly in vivo. Finally, the compound's potential use in combination therapies with other drugs should be investigated.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 4-methylphenyl hydrazine with 4-methylphenyl isocyanate to form the intermediate 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-methylphenoxyacetyl chloride to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Additionally, the compound has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)19-21-18(25-22-19)11-20-17(23)12-24-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIRPDGUPMEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)

![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)